molecular formula C13H15F3N2O B2973209 [2-Methyl-6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone CAS No. 651006-70-1

[2-Methyl-6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone

Cat. No. B2973209
CAS RN: 651006-70-1
M. Wt: 272.271
InChI Key: XXJJTZPLEATWCO-UHFFFAOYSA-N
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Description

“2-Methyl-6-(trifluoromethyl)pyridin-3-ylmethanone” is a chemical compound with the molecular formula C13H15F3N2O . It’s a derivative of trifluoromethylpyridine, which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(trifluoromethyl)pyridin-3-ylmethanone” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a piperidino group . The exact structure can be determined using techniques like X-ray crystallography, but such data is not available in the search results.


Physical And Chemical Properties Analysis

“2-Methyl-6-(trifluoromethyl)pyridin-3-ylmethanone” has a molecular weight of 272.266 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.

Future Directions

Trifluoromethylpyridines, such as “2-Methyl-6-(trifluoromethyl)pyridin-3-ylmethanone”, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . The development of new synthetic methods and the exploration of their biological activities are areas of ongoing research .

properties

IUPAC Name

[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c1-9-10(5-6-11(17-9)13(14,15)16)12(19)18-7-3-2-4-8-18/h5-6H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJJTZPLEATWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728318
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[2-Methyl-6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone

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